ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound (CAS: 1351642-41-5, C₁₆H₂₀N₆O₃S, MW: 376.43 g/mol) features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole group via a thioacetyl linker. The piperazine ring at the 4-position is esterified with an ethyl carboxylate ().
Properties
IUPAC Name |
ethyl 4-[2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3S/c1-4-27-18(26)23-9-7-22(8-10-23)17(25)12-28-16-6-5-15(19-20-16)24-14(3)11-13(2)21-24/h5-6,11H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFURKWVMYYDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl Group : Contributes to the lipophilicity of the molecule.
- Piperazine Ring : Known for its role in various pharmacological activities.
- Pyrazole and Pyridazine Moieties : These heterocycles are often associated with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolylpyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study found that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-Tubercular Activity
The compound's structural similarities to known anti-tubercular agents suggest potential efficacy against Mycobacterium tuberculosis. In a recent synthesis study, several pyrazole-based compounds demonstrated IC90 values ranging from 3.73 to 40.32 µM against M. tuberculosis H37Ra . This indicates that this compound could be a candidate for further development as an anti-tubercular agent.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit specific enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise bacterial cell membranes, leading to cell lysis.
- Modulation of Immune Responses : Certain derivatives may enhance immune responses, contributing to their antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural features to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most active compound showed an MIC of 0.5 µg/mL against E. coli, indicating strong antimicrobial potential .
Case Study 2: Anti-Tubercular Activity
In another investigation focusing on anti-tubercular agents, a related compound was synthesized and evaluated for its activity against M. tuberculosis. The results indicated that the compound had an IC50 value of 2.18 µM, suggesting significant potency and low cytotoxicity towards human cells .
Scientific Research Applications
Ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate exhibits various biological activities, making it a candidate for further pharmacological studies. Notably, it has shown potential in:
1. Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study demonstrated that derivatives similar to this compound significantly inhibited the growth of MCF-7 breast cancer cells by promoting apoptosis .
2. Antimicrobial Properties
- Research Findings : In vitro studies have indicated that the compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .
- Case Study : A derivative was tested against Candida albicans, showing promising antifungal activity comparable to standard antifungal agents .
3. Neuroprotective Effects
- Potential Applications : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A derivative of this compound was evaluated for anticancer properties against various cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of several compounds, this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
(a) Pyrazolo[3,4-d]pyrimidines and Triazolopyrimidines
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share pyrazole substituents but differ in their core heterocycles (pyrimidine vs. pyridazine). The pyridazine ring in the target compound may confer distinct electronic properties, influencing binding affinity compared to pyrimidine-based analogs .
(b) Arylpiperazine Derivatives
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () contains a piperazine moiety linked to a pyrazole via a butanone spacer. While both compounds utilize piperazine for solubility enhancement, the ethyl carboxylate in the target compound may act as a prodrug, unlike the ketone group in this analog .
(c) Thioacetamide-Containing Compounds
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () features a thioacetamide linker but replaces pyridazine with pyrimidine. The sulfur atom in both compounds could facilitate similar enzyme inhibition mechanisms, though pyridazine’s reduced aromaticity might alter metabolic stability .
(d) Tetrazine Derivatives
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine () shares the 3,5-dimethylpyrazole substituent but incorporates a tetrazine core.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
